Lipophilicity Advantage: Computed LogP of the 5-Bromo Compound Surpasses the Dehalogenated Congener by ~57%
The 5-bromobenzofuran-2-yl derivative exhibits a computed XLogP3-AA of 3.3, representing a 1.2 log unit increase (≈57% higher) over the dehalogenated analog 1-(benzofuran-2-yl)-2-methylpropan-1-amine, which has a computed XLogP3-AA of ~2.1 [1][2]. This difference is driven by the electron-withdrawing and hydrophobic character of the bromine atom. For procurement decisions, the elevated LogP translates into enhanced membrane partitioning, which is critical for cell-based assays and in vivo distribution studies where passive permeability is rate-limiting [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 1-(Benzofuran-2-yl)-2-methylpropan-1-amine (CAS 1038709-93-1): XLogP3-AA = 2.1 |
| Quantified Difference | ΔLogP = +1.2 (57% increase relative to baseline) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A 1.2 log-unit higher lipophilicity directly predicts superior passive membrane permeability, reducing the risk of poor cellular uptake in screening assays compared to the non-brominated parent compound.
- [1] PubChem Compound Summary for CID 43149575, 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine. U.S. National Library of Medicine, NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/43149575 (accessed 2026-05-10). View Source
- [2] PubChem Compound Summary for CID 53439937, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine. U.S. National Library of Medicine, NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/53439937 (accessed 2026-05-10). View Source
